molecular formula C20H24N2O7S B3453231 ethyl 2-[[2-(3,4-dimethoxy-N-methylsulfonylanilino)acetyl]amino]benzoate

ethyl 2-[[2-(3,4-dimethoxy-N-methylsulfonylanilino)acetyl]amino]benzoate

Cat. No.: B3453231
M. Wt: 436.5 g/mol
InChI Key: MPQKPEPXUIDOJA-UHFFFAOYSA-N
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Description

Ethyl 2-[[2-(3,4-dimethoxy-N-methylsulfonylanilino)acetyl]amino]benzoate is a complex organic compound with a unique structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[[2-(3,4-dimethoxy-N-methylsulfonylanilino)acetyl]amino]benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Aniline Derivative: The initial step involves the synthesis of 3,4-dimethoxyaniline, which is then subjected to sulfonylation using methylsulfonyl chloride under basic conditions to yield 3,4-dimethoxy-N-methylsulfonylaniline.

    Acylation: The sulfonylated aniline is then acylated with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate to form the intermediate this compound.

    Cyclization: The final step involves the cyclization of the intermediate under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[[2-(3,4-dimethoxy-N-methylsulfonylanilino)acetyl]amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups on the aromatic ring can be oxidized to form quinones under strong oxidizing conditions.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.

Scientific Research Applications

Ethyl 2-[[2-(3,4-dimethoxy-N-methylsulfonylanilino)acetyl]amino]benzoate has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including natural products and polymers.

    Material Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl 2-[[2-(3,4-dimethoxy-N-methylsulfonylanilino)acetyl]amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aromatic and sulfonyl groups allow it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Ethyl 2-[[2-(3,4-dimethoxy-N-methylsulfonylanilino)acetyl]amino]benzoate can be compared with similar compounds such as:

    3,4-Dimethoxyphenethylamine: This compound is structurally similar but lacks the sulfonyl and ester groups, making it less versatile in certain applications.

    N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide: This compound shares the dimethoxyphenyl group but differs in its acetamide functionality, which affects its reactivity and applications.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and physical properties that are advantageous for various scientific and industrial applications.

Properties

IUPAC Name

ethyl 2-[[2-(3,4-dimethoxy-N-methylsulfonylanilino)acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O7S/c1-5-29-20(24)15-8-6-7-9-16(15)21-19(23)13-22(30(4,25)26)14-10-11-17(27-2)18(12-14)28-3/h6-12H,5,13H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPQKPEPXUIDOJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN(C2=CC(=C(C=C2)OC)OC)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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